N-(FURAN-2-YLMETHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
N-(FURAN-2-YLMETHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that features a furan ring, a tetrazole ring, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(FURAN-2-YLMETHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Tetrazole Ring: The tetrazole ring is usually formed by the reaction of an azide with a nitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The allyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of new drugs.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(FURAN-2-YLMETHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and tetrazole rings could participate in hydrogen bonding, π-π interactions, or other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine: Lacks the allyl group.
1-(prop-2-en-1-yl)-1H-tetrazol-5-amine: Lacks the furan ring.
Uniqueness
N-(FURAN-2-YLMETHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both the furan and tetrazole rings, as well as the allyl group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11N5O |
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Molecular Weight |
205.22 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C9H11N5O/c1-2-5-14-9(11-12-13-14)10-7-8-4-3-6-15-8/h2-4,6H,1,5,7H2,(H,10,11,13) |
InChI Key |
RURQGVBYTZEVDY-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=N1)NCC2=CC=CO2 |
Canonical SMILES |
C=CCN1C(=NN=N1)NCC2=CC=CO2 |
Origin of Product |
United States |
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